N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
Description
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a pyrrolidinone ring, a propoxyphenyl group, a fluorobenzamide moiety, and a furan ring. Its unique structure suggests potential biological activity and utility in medicinal chemistry.
Properties
IUPAC Name |
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O5/c1-2-13-32-20-11-9-19(10-12-20)28-23(29)15-22(25(28)31)27(16-21-4-3-14-33-21)24(30)17-5-7-18(26)8-6-17/h3-12,14,22H,2,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQRZRYQDWZORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrrolidinone Ring: Starting with a suitable diketone, the pyrrolidinone ring can be formed through a cyclization reaction.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzamide Moiety: This step involves the reaction of the intermediate with a fluorobenzoyl chloride derivative.
Incorporation of the Furan Ring: The final step includes the reaction with a furan-2-ylmethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
- N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
Uniqueness
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the propoxyphenyl group, which may confer distinct physicochemical properties and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
